molecular formula C13H10Br2N2O B505284 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide CAS No. 638141-80-7

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide

Cat. No.: B505284
CAS No.: 638141-80-7
M. Wt: 370.04g/mol
InChI Key: QOWZCOOHPSTDEH-UHFFFAOYSA-N
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Description

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is a chemical compound with the molecular formula C13H10Br2N2O and a molecular weight of 370.04 g/mol . This compound is characterized by the presence of bromine atoms attached to both the benzamide and pyridinyl rings, making it a brominated derivative of benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide typically involves the bromination of precursor compounds. One common method involves the bromination of 2-chloro-6-methylpyridine with bromotrimethylsilane . The resulting 2-bromo-6-methylpyridine is then coupled with 2-bromobenzamide under suitable reaction conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-bromo-6-methyl-2-pyridinyl)benzamide is unique due to the presence of bromine atoms on both the benzamide and pyridinyl rings, which can influence its chemical reactivity and biological activity. This dual bromination distinguishes it from other similar compounds and may confer specific properties useful in various applications.

Properties

IUPAC Name

2-bromo-N-(5-bromo-6-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c1-8-10(14)6-7-12(16-8)17-13(18)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWZCOOHPSTDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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